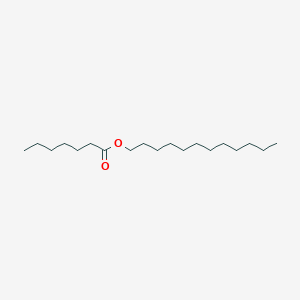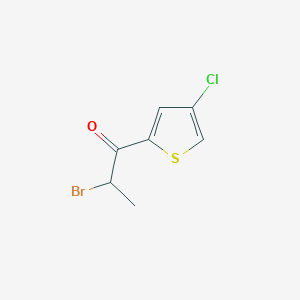
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C6H4BrClOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the bromination of 4-chloro-2-acetylthiophene. The process begins with the addition of bromine to a solution of 4-chloro-2-acetylthiophene in diethyl ether under ice cooling. The mixture is then stirred at room temperature for two hours. After the reaction, water is added, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to obtain the brominated compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides or sulfones in the case of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one involves its interaction with molecular targets through its reactive bromine atom. This allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The compound’s thiophene ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
- 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Eigenschaften
CAS-Nummer |
105602-86-6 |
|---|---|
Molekularformel |
C7H6BrClOS |
Molekulargewicht |
253.54 g/mol |
IUPAC-Name |
2-bromo-1-(4-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6BrClOS/c1-4(8)7(10)6-2-5(9)3-11-6/h2-4H,1H3 |
InChI-Schlüssel |
YKGFQRLAWRJNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CS1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


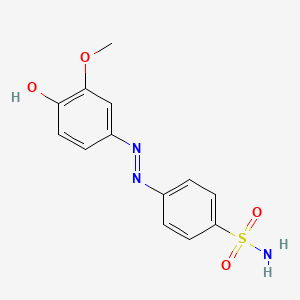
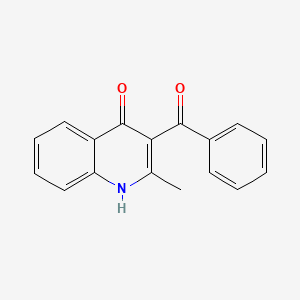
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
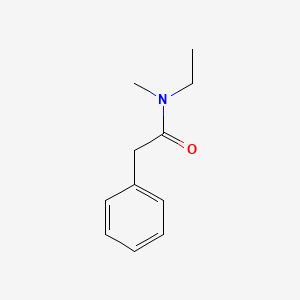

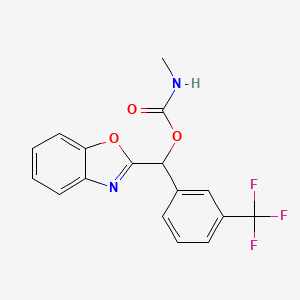

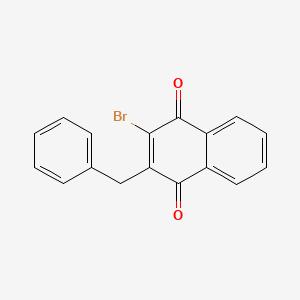

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
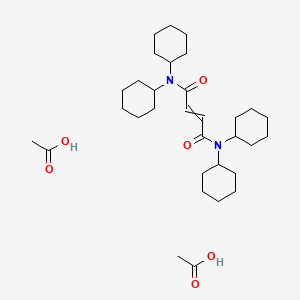
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
